molecular formula C22H19NO5 B11621435 (Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11621435
M. Wt: 377.4 g/mol
InChI Key: FZLYDDUTLFDCMS-UHFFFAOYSA-N
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Description

(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique structure combining furan, naphtho, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-ylmethylamine with a naphthoquinone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The furan ring is known for its bioactivity, making this compound a valuable tool in biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The furan ring can form hydrogen bonds with biological macromolecules, while the naphthoquinone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxaldehyde
  • Naphthoquinone derivatives
  • Ethyl esters of carboxylic acids

Uniqueness

What sets (Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate apart is its combination of furan, naphthoquinone, and carboxylate groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-(furan-2-ylmethyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C22H19NO5/c1-3-26-22(25)18-13(2)28-21-16-9-5-4-8-15(16)20(24)17(19(18)21)12-23-11-14-7-6-10-27-14/h4-10,12,24H,3,11H2,1-2H3

InChI Key

FZLYDDUTLFDCMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CO4)C

Origin of Product

United States

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